Sodium nitrobenzoate

Description

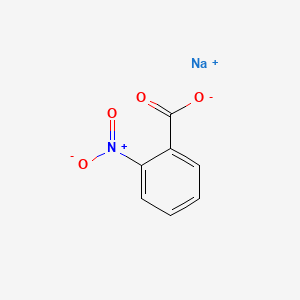

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDBDKITOXSHCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182789 | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28605-72-3 | |

| Record name | Sodium nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Sodium Benzoate

Structural Differences : Sodium benzoate lacks the nitro group, featuring only a carboxylate (-COO⁻) and a benzene ring.

Functional Roles :

- Sodium Benzoate : Primarily a preservative (food, cosmetics) and corrosion inhibitor. In acetate solutions, it induces adsorptive passivation on iron surfaces, forming protective layers without oxide formation .

- Sodium Nitrobenzoate : Used in mineral processing for selective flotation depression. The nitro group enhances oxidative capacity, promoting Fe³⁺/As⁵⁺ formation and irreversible hydrophilic films .

Electrochemical Behavior :

| Property | Sodium Benzoate | This compound |

|---|---|---|

| Passivation Type | Adsorptive | Adsorptive/Oxidative |

| Oxide Layer Formation | Inhibited | Promoted (Fe³⁺-O, As⁵⁺-O) |

| Corrosion Inhibition | Moderate | High (due to oxidative effects) |

Sodium Butyl Xanthate (NaBX)

Functional Contrast :

- NaBX: A thiol-based collector that enhances mineral hydrophobicity by adsorbing via sulfur-metal bonds. At pH 9–11, NaBX promotes arsenopyrite flotation (recovery >80%) but fails under high alkalinity due to xanthate oxidation .

- m-NBO: Antagonizes NaBX by competing for surface sites. At pH 11.5, m-NBO (50 mg/L) reduces arsenopyrite recovery to <20% by displacing xanthate and forming hydrophilic Fe-As-O layers . Adsorption Competition:

| Condition | NaBX Adsorption | m-NBO Adsorption |

|---|---|---|

| pH 9 | Dominant (recovery ~70%) | Weak |

| pH 11.5 | Reduced (recovery ~40%) | Dominant (recovery ~20%) |

Organotin(IV) Nitrobenzoates

Structural and Application Differences :

- Organotin Nitrobenzoates: Feature tin (Sn) coordinated to nitrobenzoate ligands. For example, trimethyltin(IV) 3-nitrobenzoate shows antimalarial activity, leveraging Sn–O/N coordination for bioactivity .

- Its applications are industrial (flotation, corrosion inhibition) rather than biomedical. Coordination Modes:

| Compound Type | Coordination Mode | Key Applications |

|---|---|---|

| This compound | Ionic/Monodentate | Mineral processing, corrosion |

| Copper Nitrobenzoate | Bidentate (chelating/bridging) | Catalysis, material science |

| Organotin Nitrobenzoate | Sn–O/N bonds | Pharmaceuticals |

Other Nitrobenzoate Derivatives

- Ethyl 2,3-Dichloro-4-Nitrobenzoate : Synthesized via nitration and esterification (93.7% yield, 98.2% purity) . Unlike m-NBO, it lacks water solubility and is used in organic synthesis.

- Amino-Dimethoxybenzoate: Intermediate in quinoline synthesis; nitrobenzoate reduction yields bioactive derivatives .

Key Research Findings

- Flotation Efficiency: m-NBO reduces arsenopyrite recovery by 60–80% at pH >11, outperforming traditional inhibitors like cyanide .

- Surface Oxidation : XPS confirms m-NBO increases Fe³⁺-O content from 45% to 55% and As⁵⁺-O from 20% to 35% .

- Economic Impact: In Chinese tin smelting, m-NBO reduces arsenic content by 50%, saving ~3–4 tons of tin per ton of arsenic removed .

Preparation Methods

Direct Nitration of Benzoic Acid

The most common laboratory method involves nitrating benzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic aromatic substitution reaction.

Procedure :

- Nitration : Benzoic acid is dissolved in concentrated H₂SO₄ at 0–5°C. A mixture of HNO₃ and H₂SO₄ is added dropwise, maintaining temperatures below 10°C to prevent polynitration.

- Isolation : The reaction mixture is poured onto ice, precipitating crude nitrobenzoic acid.

- Neutralization : The product is dissolved in aqueous sodium hydroxide (NaOH), filtered, and acidified to isolate nitrobenzoic acid. Final neutralization with NaOH yields sodium nitrobenzoate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Temperature | 0–10°C | |

| Molar Ratio (HNO₃:H₂SO₄) | 1:1.5–2.0 | |

| Yield of 3-Nitrobenzoic Acid | 58–67% |

Nitration of Methyl Benzoate Followed by Hydrolysis

This two-step approach avoids direct handling of reactive benzoic acid:

- Ester Nitration : Methyl benzoate is nitrated under controlled conditions.

- Hydrolysis and Neutralization :

Advantages :

- Higher regioselectivity for the meta isomer (3-nitrobenzoate) due to steric and electronic effects of the ester group.

- Reduced side reactions compared to direct benzoic acid nitration.

Industrial Production Methods

Industrial synthesis scales up laboratory protocols with optimizations for cost and efficiency:

Continuous-Flow Nitration

Large-scale reactors use continuous mixing and temperature control to enhance safety and yield:

- Reagents : Benzoic acid or methyl benzoate, oleum (65% SO₃), and HNO₃.

- Conditions : 80–130°C, pH 7–8.6 post-neutralization.

- Key Step : Sodium sulfate (Na₂SO₄) is removed via hot filtration, leaving this compound in solution.

Yield Optimization :

| Parameter | Industrial Scale | Source |

|---|---|---|

| Temperature Control | 100–110°C | |

| Purity After Crystallization | ≥98% |

Catalytic Sulfonation (Alternative Route)

While less common, sulfonation of nitrobenzene with oleum followed by neutralization has been explored:

- Reagents : Nitrobenzene, oleum, NaOH.

- Conditions : 80–105°C, pH 7–8.6.

- Outcome : Sodium 3-nitrobenzenesulfonate forms as a byproduct, highlighting the need for precise stoichiometry.

Purification and Isolation Techniques

Recrystallization

Crude this compound is purified via recrystallization:

Column Chromatography

For high-purity requirements (e.g., pharmaceutical intermediates), silica gel chromatography separates isomers:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Nitration | Simple, fewer steps | Low meta selectivity | 58–67% |

| Ester Nitration | High meta selectivity | Multi-step process | 65–71% |

| Industrial Continuous | Scalable, cost-effective | Requires specialized equipment | 70–75% |

Key Parameters Influencing Yield and Purity

Temperature Control

Stoichiometry

- Excess HNO₃ (5–10%) minimizes unreacted starting material.

- NaOH neutralization at pH 8–12 prevents acid degradation.

Recent Advances and Alternative Methods

Microwave-Assisted Nitration

Reduces reaction time from hours to minutes:

Q & A

Basic: What are the standard protocols for synthesizing sodium nitrobonzoate, and what analytical techniques ensure purity and structural integrity?

Sodium nitrobenzoate synthesis typically involves nitration of benzoic acid derivatives followed by neutralization with sodium hydroxide. For example, 2-chloro-5-nitrobenzoic acid can be synthesized via controlled nitration and purified through recrystallization to achieve high purity . Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% threshold recommended for research-grade material) .

- Elemental Analysis to verify stoichiometry .

Basic: How can researchers characterize the electrochemical behavior of this compound in aqueous solutions?

Electrochemical characterization employs cyclic voltammetry and electrochemical impedance spectroscopy (EIS) to study redox activity and adsorption kinetics. For instance, studies in acetate solutions revealed that this compound inhibits iron corrosion via adsorption, with oxygen competing to promote oxide passivation . Ensure controlled pH (e.g., 3.0–5.0) and standardized reference electrodes (e.g., Ag/AgCl) for reproducibility.

Advanced: How does this compound influence the passivation mechanisms of metals, and what experimental approaches resolve contradictions in adsorption vs. oxide passivation?

Conflicting data on adsorption-dominated vs. oxide-mediated passivation can arise from varying experimental conditions (e.g., oxygen availability, pH). To resolve this:

- In-situ Raman Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) can identify surface species (e.g., Fe₃O₄ vs. adsorbed nitrobenzoate layers) .

- Potentiodynamic Polarization under deaerated vs. aerated conditions isolates oxygen’s role .

- Atomic Force Microscopy (AFM) quantifies adsorption layer thickness and stability .

Advanced: What strategies optimize this compound’s stability under varying environmental conditions, and how to design experiments to assess degradation?

Stability optimization requires:

- Accelerated Aging Studies : Expose samples to UV light, elevated temperatures (e.g., 40–60°C), and humidity (70–90% RH) to simulate long-term degradation .

- Kinetic Modeling : Monitor degradation products via LC-MS and fit data to zero/first-order models.

- Co-solvent Screening : Polar aprotic solvents (e.g., acetone) enhance stability in multi-step syntheses .

Methodological: How should researchers address discrepancies in reported corrosion inhibition efficiencies of this compound across studies?

Discrepancies often stem from:

- Material Variability : Standardize metal substrates (e.g., iron purity, surface roughness).

- Electrolyte Composition : Control anion/cation concentrations (e.g., acetate vs. sulfate) .

- Statistical Validation : Use ANOVA to compare inhibition efficiency across ≥3 replicates, reporting confidence intervals (e.g., 95% CI) .

Advanced: What mechanistic insights can be gained from crystallographic studies of this compound derivatives?

X-ray diffraction (XRD) of derivatives like (R,E)-3-(4-chlorophenyl)-1-phenylallyl 4-nitrobenzoate reveals:

- Dihedral Angles between aromatic rings (e.g., 66.43°), influencing π-π stacking interactions .

- Conformational Flexibility : Correlate crystal packing (e.g., centroid-centroid distance: 3.735 Å) with solubility and reactivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation (UN1325: combustible solid) .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces to predict inhibition efficiency .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize synthesis conditions .

- QSAR Models : Relate substituent effects (e.g., nitro group position) to biological or catalytic activity .

Methodological: How to design a reproducible experimental workflow for studying this compound’s role in multi-step organic syntheses?

- Stepwise Reaction Monitoring : Use HPLC or TLC to track intermediates (e.g., mercaptobenzoate formation) .

- Stoichiometric Precision : Maintain molar ratios (e.g., 1:1 nitrobenzoate:mercaptan) to minimize side products.

- Temperature Control : Optimize exothermic steps (e.g., nitration) using jacketed reactors .

Advanced: What interdisciplinary approaches resolve challenges in scaling this compound applications from lab to pilot studies?

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., FTIR) for real-time monitoring .

- Life Cycle Assessment (LCA) : Evaluate environmental impacts of solvents/reagents to align with green chemistry principles .

- Collaborative Validation : Partner with corrosion science and materials engineering groups to test industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.